ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Scientific Research Applications
(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving the nitrobenzoyl group.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Preparation Methods
The synthesis of (Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Addition: The double bond in the imino group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dipyrido[1,2-a:2’,3’-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function and leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives with different substituents. These compounds can have similar or different biological activities depending on the nature of the substituents. For example, compounds with different alkyl or aryl groups attached to the dipyrido[1,2-a:2’,3’-d]pyrimidine core can have varying degrees of activity against specific biological targets .
Properties
IUPAC Name |
ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-5-37-26(34)19-13-18-22(27-21-11-6-7-12-29(21)25(18)33)30(14-15(2)3)23(19)28-24(32)17-9-8-10-20(16(17)4)31(35)36/h6-13,15H,5,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDUHQDJVYFLAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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